molecular formula C18H32N2O2 B6002815 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine

4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine

Cat. No. B6002815
M. Wt: 308.5 g/mol
InChI Key: JYQMZXWDQASZFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine, also known as PACM or CXM, is a chemical compound that has been extensively studied for its potential applications in scientific research. It is a morpholine derivative that has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a range of fields.

Mechanism of Action

The mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine is not fully understood, but it is thought to involve modulation of neurotransmitter systems and ion channels. It has been shown to have both agonist and antagonist activity at various receptors, and it may also affect the release and reuptake of neurotransmitters. The exact mechanism of action may vary depending on the specific receptor or system being studied.
Biochemical and Physiological Effects:
4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine has been shown to have a variety of biochemical and physiological effects, including modulation of neurotransmitter release, inhibition of NMDA receptor activity, and modulation of ion channel function. It has also been shown to have analgesic and anesthetic effects in animal models, and it may have potential applications in the treatment of pain and other neurological disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine as a research tool is its broad range of activity at various receptors and ion channels. This makes it a valuable tool for studying the function of these systems and their role in various physiological and pathological processes. However, there are also some limitations to its use in lab experiments. For example, its effects may be dose-dependent, and it may have different effects in different animal models or cell types. Additionally, its use may be limited by the availability of the compound and the cost of synthesis.

Future Directions

There are many potential future directions for research on 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine and related compounds. Some possible areas of focus include:
1. Further exploration of the mechanism of action of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine, including its effects on specific receptors and ion channels.
2. Development of more potent and selective 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine analogues for use in research and potential therapeutic applications.
3. Investigation of the potential therapeutic applications of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine and related compounds, particularly in the treatment of pain and neurological disorders.
4. Exploration of the effects of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine on other physiological systems, such as the immune system and cardiovascular system.
5. Investigation of the potential use of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine as a tool for studying the function of specific neurotransmitter systems and their role in various physiological and pathological processes.

Synthesis Methods

The synthesis of 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine involves a multistep process that begins with the reaction of 4-piperidone with acetic anhydride to form 1-acetyl-4-piperidinone. This intermediate is then reacted with cyclohexylmethylamine and morpholine to yield 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine. The synthesis process has been well documented in the scientific literature, and several variations of the method have been developed.

Scientific Research Applications

4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine has been used in a wide range of scientific research applications, including studies of neurotransmitter systems, receptors, and ion channels. It has been shown to have activity at several different types of receptors, including the nicotinic acetylcholine receptor, the N-methyl-D-aspartate (NMDA) receptor, and the sigma-1 receptor. This broad range of activity makes 4-(1-acetyl-4-piperidinyl)-2-(cyclohexylmethyl)morpholine a valuable tool for researchers studying the function of these receptors and their role in various physiological and pathological processes.

properties

IUPAC Name

1-[4-[2-(cyclohexylmethyl)morpholin-4-yl]piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H32N2O2/c1-15(21)19-9-7-17(8-10-19)20-11-12-22-18(14-20)13-16-5-3-2-4-6-16/h16-18H,2-14H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYQMZXWDQASZFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)N2CCOC(C2)CC3CCCCC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H32N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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